N-(3-bromophenyl)-2-methylpropanamide
Overview
Description
N-(3-bromophenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2-methylpropanamide group
Mechanism of Action
Target of Action
A similar compound, (3s)-n-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is known to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] by similar compounds can disrupt the fatty acid synthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] by similar compounds can lead to the disruption of cell wall synthesis in mycobacterium tuberculosis, potentially leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-methylpropanamide typically involves the reaction of 3-bromoaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-bromoaniline+2-methylpropanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(3-bromophenyl)-2-methylpropanamide can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).
Major Products:
Substitution: N-(3-aminophenyl)-2-methylpropanamide.
Oxidation: this compound N-oxide.
Reduction: N-(3-bromophenyl)-2-methylpropanamine.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new drugs with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its bromine atom can be used to enhance the binding affinity and selectivity of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
N-(3-fluorophenyl)-2-methylpropanamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-chlorophenyl)-2-methylpropanamide: Contains a chlorine atom instead of bromine.
N-(3-iodophenyl)-2-methylpropanamide: Contains an iodine atom instead of bromine.
Uniqueness: N-(3-bromophenyl)-2-methylpropanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable tool in drug design and development.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBABBOSWOTEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361215 | |
Record name | N-(3-bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39241-02-6 | |
Record name | N-(3-bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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